molecular formula C11H20O2 B2868762 2-(Cyclohexylmethyl)butanoic acid CAS No. 110604-57-4

2-(Cyclohexylmethyl)butanoic acid

Cat. No. B2868762
CAS RN: 110604-57-4
M. Wt: 184.279
InChI Key: GDZWTZDSOFTWKE-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)butanoic acid is a chemical compound with the molecular formula C11H20O2 . It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered cyclohexane ring attached to a butanoic acid molecule via a methylene (CH2) bridge . The compound has a molecular weight of 184.28 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, esters like it typically undergo reactions such as hydrolysis . In hydrolysis, the ester is split with water into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either an acid or a base .

Scientific Research Applications

Catalytic Oxidation Processes

Transition-metal complexes play a crucial role in the liquid-phase catalytic oxidation processes, significantly impacting the production of key industrial chemicals. Cyclohexane derivatives, similar to 2-(Cyclohexylmethyl)butanoic acid, are involved in the transformation to adipic acid, an essential precursor for nylon production. Innovations in catalysis highlight the potential of cyclohexane-based compounds in developing more efficient and sustainable industrial processes (Brégeault, 2003).

Green Synthesis Methods

The green synthesis approach for adipic acid from cyclohexanone and cyclohexanol using hydrogen peroxide and specific catalysts emphasizes the importance of cyclohexane derivatives in eco-friendly chemical processes. This method highlights the potential of using cyclohexylmethyl compounds in sustainable and solvent-free conditions, contributing to reduced environmental impact (Usui & Sato, 2003).

Biotechnological Production

Cyclohexane derivatives, including those similar to this compound, have applications in biotechnology, particularly in the fermentative production of butanol. Butanol serves as a valuable solvent and potential biofuel, showcasing the biotechnological relevance of cyclohexane-based compounds in producing renewable resources (Lee et al., 2008).

Organic Synthesis and Polymerization

Cyclohexane derivatives are pivotal in organic synthesis and polymerization processes. The selective Stobbe condensation under solvent-free conditions, involving cyclohexanone, illustrates the utility of cyclohexane-based compounds in synthesizing complex organic molecules and polymers in an environmentally friendly manner (Tanaka, Sugino, & Toda, 2000).

Future Directions

Microbially produced VFAs, such as butyric acid, are considered as potential replacements for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests a promising future direction for compounds like 2-(Cyclohexylmethyl)butanoic acid in sustainable chemical production.

properties

IUPAC Name

2-(cyclohexylmethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZWTZDSOFTWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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